3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Catalog No.
S3114075
CAS No.
1215775-06-6
M.F
C26H23N3O2
M. Wt
409.489
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)met...

CAS Number

1215775-06-6

Product Name

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

IUPAC Name

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one

Molecular Formula

C26H23N3O2

Molecular Weight

409.489

InChI

InChI=1S/C26H23N3O2/c1-18-7-9-20(10-8-18)16-29-23-6-4-3-5-22(23)24-25(29)26(30)28(17-27-24)15-19-11-13-21(31-2)14-12-19/h3-14,17H,15-16H2,1-2H3

InChI Key

SVYXYCBEHWNFPI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC

solubility

not available

3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound features a pyrimidine ring fused with an indole structure, which is characteristic of many biologically active molecules. The presence of two aromatic substituents—4-methoxyphenyl and 4-methylphenyl—enhances its potential for various interactions and activities.

There is no scientific literature available on the mechanism of action of this specific compound. However, pyrimidoindoles have been explored for various biological activities, including antimicrobial, antitumor, and antiviral properties []. The mechanism of action for these activities can vary depending on the specific structure. The presence of the methoxy and methyl groups in this compound might influence its interaction with potential biological targets.

  • Aromatic compounds can sometimes have irritant or carcinogenic properties.
  • The presence of a methoxy group might raise concerns about potential allergenicity.
Typical of pyrimidine derivatives. These include:

  • Nucleophilic substitutions: The nitrogen atoms in the pyrimidine ring can act as nucleophiles.
  • Electrophilic aromatic substitution: The aromatic rings can undergo electrophilic substitutions due to their electron-rich nature.
  • Reduction reactions: The carbonyl group in the indole moiety can be reduced to alcohols or amines under appropriate conditions.

Pyrimidine derivatives, including this compound, exhibit a wide range of biological activities. They are often studied for their potential as:

  • Antimicrobial agents: Many pyrimidines show effectiveness against bacterial and fungal strains.
  • Anticancer agents: Certain derivatives have been found to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory agents: Some studies suggest that these compounds can modulate inflammatory responses.

The unique structure of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one may contribute to its specific biological activities.

The synthesis of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one can be achieved through various methods:

  • Condensation reactions: Starting from 4-methoxybenzaldehyde and 4-methylbenzaldehyde, condensation with appropriate amines or isothiocyanates can yield the desired compound.
  • Cyclization methods: Utilizing cyclization reactions involving pyrimidine precursors can lead to the formation of the fused indole structure.
  • Multi-step synthesis: A combination of different reactions including alkylation and acylation may also be employed to construct the complex structure.

The applications of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one extend into various fields:

  • Pharmaceuticals: Due to its potential biological activities, it could serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural chemicals: Its antimicrobial properties may be explored for use in crop protection products.
  • Material science: The unique properties of this compound might allow it to be utilized in the development of new materials with specific functionalities.

Interaction studies involving this compound typically focus on its binding affinity with biological targets such as enzymes or receptors. Techniques such as:

  • Molecular docking studies: To predict how well the compound binds to specific proteins.
  • In vitro assays: To evaluate its biological activity against various cell lines or pathogens.

These studies help elucidate the mechanism of action and therapeutic potential of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one.

Several compounds share structural similarities with 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
3-(4-Methoxyphenyl)-2(1H)-quinolinoneQuinoline structure with methoxy groupAnticancer properties
2-Amino-6-(substituted phenyl)pyrimidin-4(3H)-onesPyrimidine core with amino substitutionsAntimicrobial activity
1-(2-Methoxyphenyl)-3-(substituted phenyl)ureasUrea linkage with aromatic ringsAnti-inflammatory effects

The uniqueness of 3-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific combination of a fused pyrimidine-indole structure along with dual aromatic substitutions that may enhance its pharmacological profile compared to these similar compounds.

XLogP3

4.7

Dates

Last modified: 08-18-2023

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